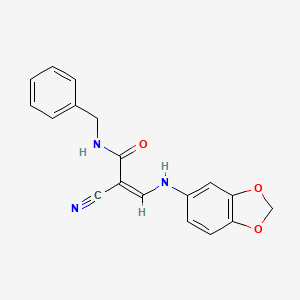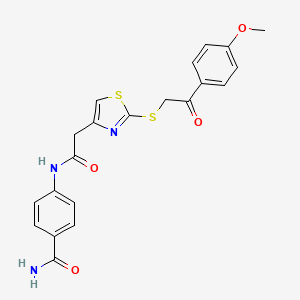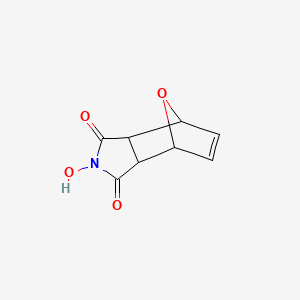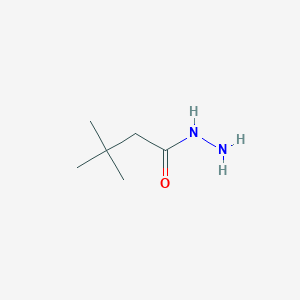![molecular formula C8H13IN2O B3004672 [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226182-20-1](/img/structure/B3004672.png)
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol is a chemical compound characterized by the presence of an iodine atom, a pyrazole ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol typically involves the iodination of a pyrazole precursor followed by the introduction of a methanol group. The reaction conditions often require the use of iodine or iodine-containing reagents under controlled temperature and pressure conditions to ensure the selective iodination of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or other halide salts under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the iodine atom or modifications to the methanol group.
科学的研究の応用
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
- [5-Bromo-1-(2-methylpropyl)pyrazol-3-yl]methanol
- [5-Chloro-1-(2-methylpropyl)pyrazol-3-yl]methanol
- [5-Fluoro-1-(2-methylpropyl)pyrazol-3-yl]methanol
Uniqueness
The presence of the iodine atom in [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol distinguishes it from its halogenated counterparts. Iodine’s larger atomic size and higher reactivity can impart unique chemical and biological properties to the compound, making it valuable for specific applications where other halogens may not be as effective.
特性
IUPAC Name |
[5-iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)4-11-8(9)3-7(5-12)10-11/h3,6,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBFUEMHLRWAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)
![6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)




![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)


![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
